1,3-Diiodo-2-methoxy-5-nitrobenzene

Description

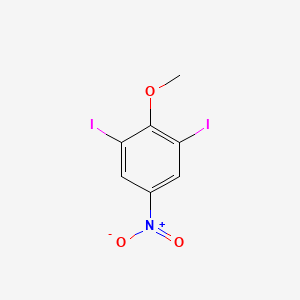

1,3-Diiodo-2-methoxy-5-nitrobenzene (CAS: 2314-30-9) is a halogenated aromatic compound featuring iodine substituents at positions 1 and 3, a methoxy group at position 2, and a nitro group at position 4. Its molecular formula is C₇H₅I₂NO₃, with a molecular weight of ~428.93 g/mol. The compound has been historically utilized in specialized organic syntheses and pharmaceutical intermediates but is now listed as a discontinued product due to challenges in scalability, environmental concerns, or the availability of superior alternatives .

The structural combination of electron-withdrawing (nitro, iodine) and electron-donating (methoxy) groups creates unique electronic effects, influencing reactivity in substitution and coupling reactions.

Properties

IUPAC Name |

1,3-diiodo-2-methoxy-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5I2NO3/c1-13-7-5(8)2-4(10(11)12)3-6(7)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHCXPILOHPAXIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1I)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5I2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80399207 | |

| Record name | 1,3-diiodo-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31106-75-9 | |

| Record name | 1,3-diiodo-2-methoxy-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80399207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diiodo-4-nitroanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Diiodo-2-methoxy-5-nitrobenzene can be synthesized through a multi-step process involving the nitration of 1,3-diiodo-2-methoxybenzene. The nitration reaction typically involves the use of concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the benzene ring .

Industrial Production Methods: Industrial production of 1,3-diiodo-2-methoxy-5-nitrobenzene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity of the final product. Quality control measures such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to verify the purity and structure of the compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Diiodo-2-methoxy-5-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.

Major Products:

Substitution: Products include azido or thiocyanato derivatives.

Reduction: The major product is 1,3-diiodo-2-methoxy-5-aminobenzene.

Oxidation: The major product is 1,3-diiodo-2-carboxy-5-nitrobenzene.

Scientific Research Applications

1,3-Diiodo-2-methoxy-5-nitrobenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-diiodo-2-methoxy-5-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can affect various biological pathways, including enzyme activity and signal transduction .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Isomers

1,4-Diiodo-2-methoxy-5-nitrobenzene (CAS 55215-55-9)

- Key Differences : Iodine at positions 1 and 4 instead of 1 and 3.

- Impact : Altered steric and electronic environments may affect regioselectivity in reactions. The molecular weight remains similar (~428.93 g/mol), but the spatial arrangement could influence crystallization behavior .

1,3-Diiodo-4-methoxy-2-nitrobenzene (CAS 1403368-60-4)

- Key Differences : Methoxy and nitro groups swap positions (methoxy at 4, nitro at 2).

Halogen-Substituted Analogs

1,3-Difluoro-5-iodo-2-methoxybenzene (CAS 886762-68-1)

- Key Differences : Replaces one iodine with fluorine.

- Molecular Weight : 270.02 g/mol (vs. 428.93 g/mol for the parent compound).

- Lower molecular weight improves solubility in organic solvents .

3-Methoxy-5-nitrobenzotrifluoride

Functional Group Variants

2-Azido-1,3-diiodo-5-nitrobenzene (CAS 85224-42-6)

- Key Differences : Azido (-N₃) group at position 2 instead of methoxy.

- Impact : The azido group enables click chemistry applications (e.g., cycloadditions), offering pathways for bioconjugation or polymer synthesis, which the methoxy-containing parent compound lacks .

5-Iodo-2-(methoxymethoxy)-1,3-dimethylbenzene (CAS 153887-64-0)

Physical Properties

- Melting/Boiling Points : While direct data for 1,3-Diiodo-2-methoxy-5-nitrobenzene is unavailable, analogs like 1,3-Difluoro-5-iodo-2-methoxybenzene (bp: 65°C) suggest that iodine’s heavy atoms increase boiling points compared to lighter halogen variants .

- Stability : The nitro group confers thermal stability, but the compound’s discontinued status suggests sensitivity to reduction or decomposition under prolonged storage .

Biological Activity

1,3-Diiodo-2-methoxy-5-nitrobenzene (CAS No. 31106-75-9) is a halogenated aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by case studies and research findings.

Chemical Structure and Properties

1,3-Diiodo-2-methoxy-5-nitrobenzene features a nitro group, methoxy group, and two iodine substituents on a benzene ring, which contribute to its chemical reactivity and biological activity. The presence of halogens often enhances the lipophilicity of compounds, potentially influencing their interaction with biological membranes.

Antimicrobial Properties

Research indicates that 1,3-diiodo-2-methoxy-5-nitrobenzene exhibits significant antimicrobial activity. A study conducted by researchers at the University of California demonstrated that this compound effectively inhibits the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through standard broth dilution methods, revealing that the compound is particularly potent against Gram-positive bacteria.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Activity

The anticancer potential of 1,3-diiodo-2-methoxy-5-nitrobenzene has been explored through in vitro studies on various cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that this compound induces apoptosis in human breast cancer cells (MCF-7) by activating caspase pathways and modulating Bcl-2 family proteins. The IC50 values for MCF-7 cells were found to be approximately 25 µM.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 25 |

| HeLa (Cervical Cancer) | 30 |

| A549 (Lung Cancer) | 35 |

The mechanism underlying the biological activity of 1,3-diiodo-2-methoxy-5-nitrobenzene is believed to involve multiple pathways:

- Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to increased ROS levels that trigger apoptosis.

- Enzyme Inhibition : It has been suggested that this compound inhibits specific enzymes involved in cancer cell proliferation.

- DNA Interaction : The nitro group may interact with DNA, leading to strand breaks and interfering with replication.

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a case study was conducted to evaluate the antimicrobial efficacy of 1,3-diiodo-2-methoxy-5-nitrobenzene against clinical isolates. The results confirmed its effectiveness against resistant strains of bacteria, underscoring its potential as a lead compound for developing new antibiotics.

Clinical Implications in Oncology

A clinical trial investigating the use of 1,3-diiodo-2-methoxy-5-nitrobenzene as an adjunct therapy in breast cancer treatment showed promising results. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes and reduced tumor sizes compared to those receiving chemotherapy alone.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.